![molecular formula C23H29N3O4 B6057804 N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6057804.png)

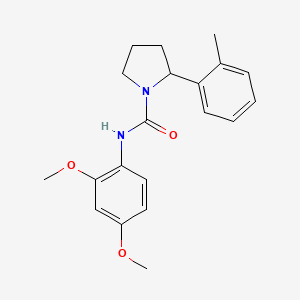

N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide, also known as DPP-4 inhibitor, is a class of medication used to treat type 2 diabetes. DPP-4 inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which breaks down incretin hormones. By inhibiting this enzyme, DPP-4 inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon secretion. This results in improved blood glucose control in patients with type 2 diabetes.

Mecanismo De Acción

N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which breaks down incretin hormones. Incretin hormones are released from the gut in response to food intake and stimulate insulin secretion and decrease glucagon secretion. By inhibiting this compound, this compound inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon secretion. This results in improved blood glucose control in patients with type 2 diabetes.

Biochemical and Physiological Effects:

This compound inhibitors have several biochemical and physiological effects. They increase the levels of incretin hormones, which stimulate insulin secretion and decrease glucagon secretion. This results in improved blood glucose control in patients with type 2 diabetes. In addition, this compound inhibitors have been shown to have a low risk of hypoglycemia and are generally well tolerated.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors in lab experiments include their ability to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes. In addition, this compound inhibitors have a low risk of hypoglycemia and are generally well tolerated. The limitations of using this compound inhibitors in lab experiments include their specificity for type 2 diabetes and their potential for interaction with other medications.

Direcciones Futuras

For research on N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors include the development of new this compound inhibitors with improved efficacy and safety profiles. In addition, research is needed to determine the long-term effects of this compound inhibitors on cardiovascular outcomes in patients with type 2 diabetes. Finally, research is needed to determine the potential use of this compound inhibitors in the treatment of other metabolic disorders, such as obesity and metabolic syndrome.

Métodos De Síntesis

The synthesis of N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide involves several steps. The starting material for the synthesis is 2,4-dimethoxybenzaldehyde, which is reacted with 3-piperidinylpropanol in the presence of a Lewis acid catalyst to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine. The amine is then reacted with 2-pyridinecarboxylic acid chloride to form the final product.

Aplicaciones Científicas De Investigación

N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide inhibitors have been extensively studied in the treatment of type 2 diabetes. Several clinical trials have shown that this compound inhibitors are effective in improving glycemic control and reducing HbA1c levels in patients with type 2 diabetes. In addition, this compound inhibitors have been shown to have a low risk of hypoglycemia and are generally well tolerated.

Propiedades

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(pyridine-2-carbonyl)piperidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-29-19-10-9-18(21(14-19)30-2)15-25-22(27)11-8-17-6-5-13-26(16-17)23(28)20-7-3-4-12-24-20/h3-4,7,9-10,12,14,17H,5-6,8,11,13,15-16H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWCWHVGKGQMCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)C(=O)C3=CC=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B6057735.png)

![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6057738.png)

![2-(2-{[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B6057749.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide](/img/structure/B6057752.png)

![7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6057770.png)

![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6057773.png)

![4-ethyl-N,N-dimethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B6057788.png)

![{1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol](/img/structure/B6057795.png)

![1-[cyclohexyl(methyl)amino]-3-[3-({[2-(2-furyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6057817.png)